

Spectroscopic Profile of 3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1301765

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of novel compounds is paramount. This technical guide provides an in-depth overview of the spectroscopic data for **3-(4-nitrophenyl)-1H-pyrazole**, a heterocyclic compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-(4-nitrophenyl)-1H-pyrazole**.

¹H NMR (DMSO-d₆)

Chemical Shift (δ) ppm	Proton Assignment
13.55	br s, 1H, NH
8.28	d, $J=9.0$ Hz, 2H, Ar-H
8.01	d, $J=9.0$ Hz, 2H, Ar-H
7.91	d, $J=2.5$ Hz, 1H, pyrazole-H
7.00	d, $J=2.5$ Hz, 1H, pyrazole-H

¹³C NMR (DMSO-d₆)

Chemical Shift (δ) ppm Carbon Assignment

146.4 Ar-C

141.2 Ar-C

139.7 pyrazole-C

130.4 pyrazole-C

126.1 Ar-CH

124.5 Ar-CH

104.9 pyrazole-CH

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹) Functional Group Assignment

3100-3000 Aromatic C-H stretch

1595 C=N stretch

1510, 1340 NO₂ stretch (asymmetric and symmetric)

Mass Spectrometry (MS)

m/z Fragment Assignment

189.05 [M]⁺

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. The solvent used was deuterated dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer. The sample was prepared as a KBr pellet. The spectrum was recorded in the range of 4000-400 cm⁻¹.

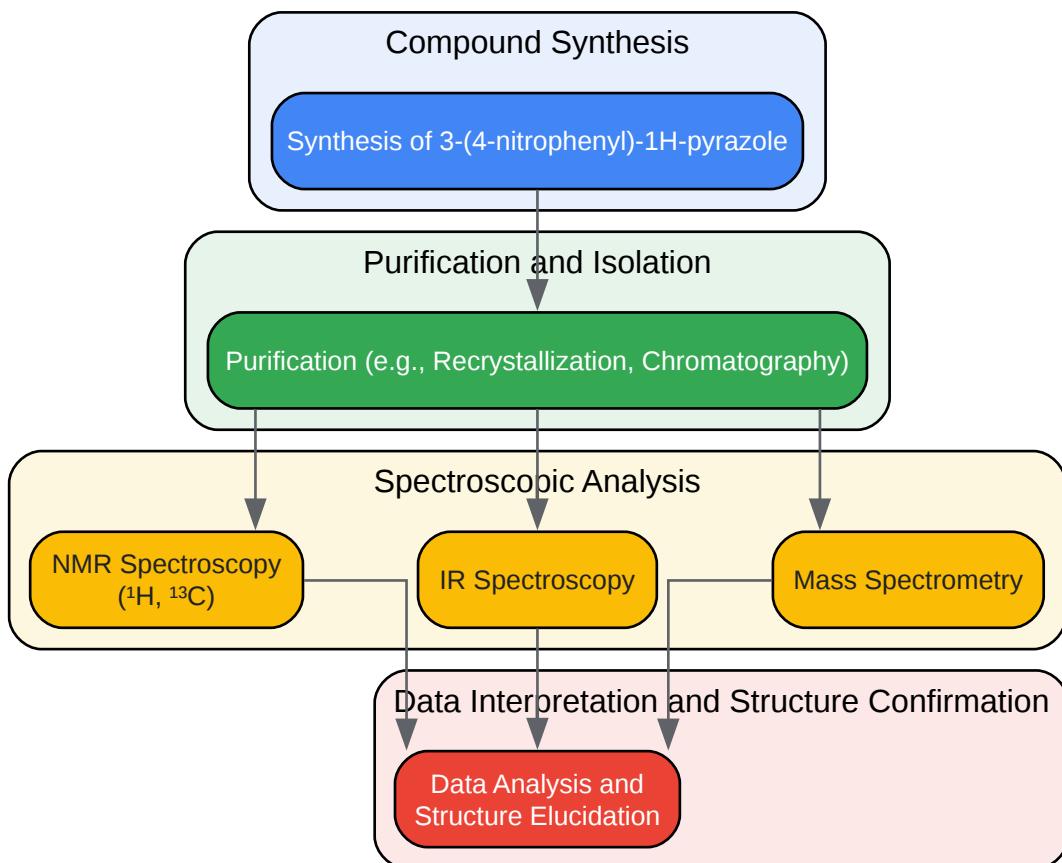
Mass Spectrometry (MS)

Mass spectral data was acquired using an Agilent 6890N gas chromatograph coupled to a 5973 mass selective detector (GC-MS). The ionization mode was electron impact (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized compound like **3-(4-nitrophenyl)-1H-pyrazole**.

Spectroscopic Analysis Workflow for 3-(4-nitrophenyl)-1H-pyrazole

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Caption: Logical workflow for the synthesis and spectroscopic characterization of **3-(4-nitrophenyl)-1H-pyrazole**.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-nitrophenyl)-1H-pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1301765#spectroscopic-data-for-3-4-nitrophenyl-1h-pyrazole-nmr-ir-mass-spec>

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